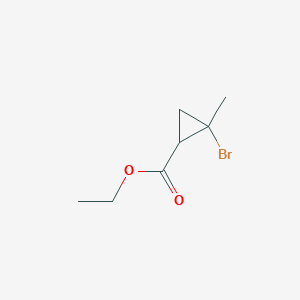
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2. It is a derivative of cyclopropane, characterized by the presence of a bromine atom and an ethyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-methylcyclopropane-1-carboxylate. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.
Another method involves the cyclopropanation of ethyl 2-bromo-2-methylacrylate using a suitable cyclopropanation reagent like diazomethane (CH2N2) or a Simmons-Smith reagent (Zn(CH2I)2). This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to ethyl 2-methylcyclopropane-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation can convert the compound into corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Ethyl 2-hydroxy-2-methylcyclopropane-1-carboxylate.
Reduction: Ethyl 2-methylcyclopropane-1-carboxylate.
Oxidation: 2-Methylcyclopropane-1-carboxylic acid.
Scientific Research Applications
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of cyclopropane derivatives.
Material Science: The compound is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-2-methylcyclopropane-1-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Ethyl 2-bromo-2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
Ethyl 2-chloro-2-methylcyclopropane-1-carboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Ethyl 2-methylcyclopropane-1-carboxylate: Lacks the halogen atom, resulting in lower reactivity in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its combination of a bromine atom and an ethyl ester group, which imparts distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
89892-99-9 |
|---|---|
Molecular Formula |
C7H11BrO2 |
Molecular Weight |
207.06 g/mol |
IUPAC Name |
ethyl 2-bromo-2-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO2/c1-3-10-6(9)5-4-7(5,2)8/h5H,3-4H2,1-2H3 |
InChI Key |
UGIMXAFCWYSYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


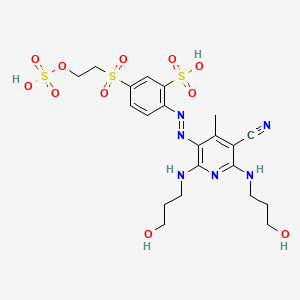
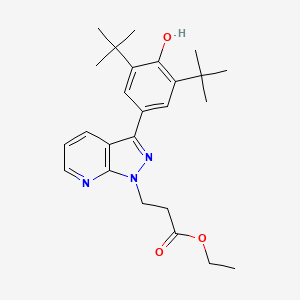
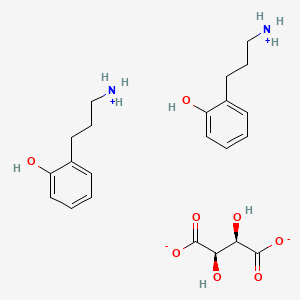

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
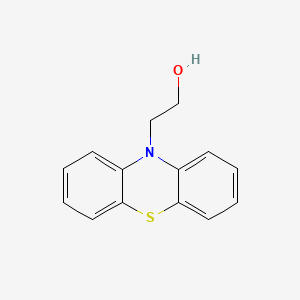
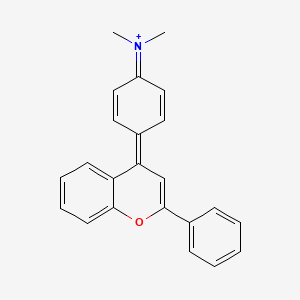
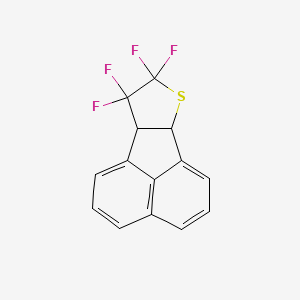
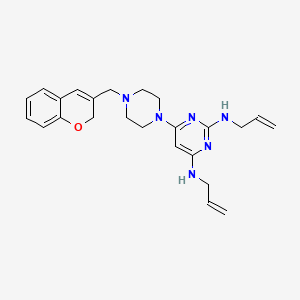
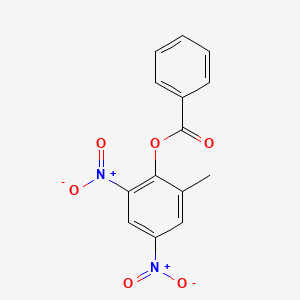
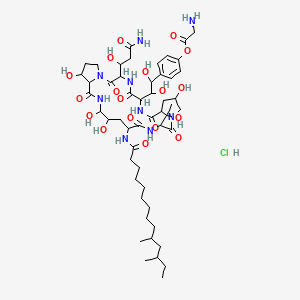
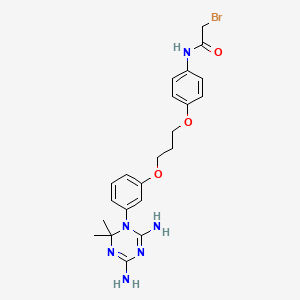
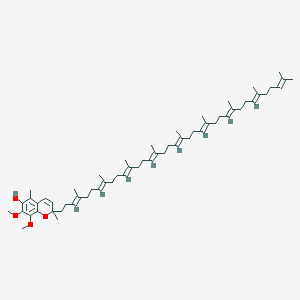
![1-azabicyclo[2.2.2]octan-3-yl 2-cyclohexyl-2-hydroxypent-3-ynoate](/img/structure/B12787303.png)
